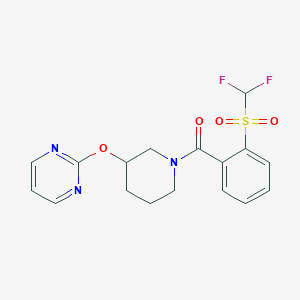

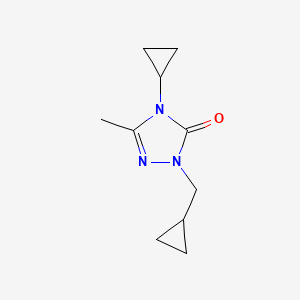

![molecular formula C9H15BrN4O2 B2770980 Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate CAS No. 2375271-21-7](/img/structure/B2770980.png)

Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis

The molecular structure of similar compounds can be found on various databases. For instance, “tert-Butyl [2-(4-bromophenyl)ethyl]carbamate” has a molecular formula of C13H18BrNO2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases. For instance, “tert-Butyl [2-(4-bromophenyl)ethyl]carbamate” has an average mass of 300.191 Da and a monoisotopic mass of 299.052094 Da .Wissenschaftliche Forschungsanwendungen

Synthetic and Crystallographic Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, prepared from a similar tert-butyl carbamate derivative, was studied for its crystallographic properties. This research, focusing on X-ray diffraction studies, showed that the molecule exhibits a non-planar conformation, contributing to the understanding of molecular structures and interactions in this class of compounds (Kant, Singh, & Agarwal, 2015).

Organic Dyes and Sensory Materials

Tert-butyl carbazole derivatives, such as benzothiazole modified carbazole derivatives, were synthesized and found to gel certain solvents under ultrasound stimulus. This research demonstrated their application in forming strong blue emissive nanofibers, useful as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

Antibacterial Activities

Tert-butyl carbamate derivatives have been evaluated for their antibacterial activity. New derivatives synthesized for this purpose showed notable activity against Gram-positive bacteria, highlighting the potential of these compounds in microbiological research and new antibacterial compound development (Turan-Zitouni et al., 2009).

Dye Sensitized Solar Cells (DSSCs)

Research on metal-free organic dyes containing carbazole as donor and π-linker, including tert-butyl groups, has shown promise for application in DSSCs. These dyes serve as efficient sensitizers due to their optical and electrochemical properties, contributing to the development of photovoltaic technologies (Venkateswararao et al., 2014).

CO2 Capture

Studies on ionic liquids incorporating tert-butyl carbamate derivatives have demonstrated their ability to reversibly capture CO2, forming carbamate salts. This indicates their potential use in industrial applications for CO2 capture and sequestration, addressing environmental concerns related to CO2 emissions (Bates et al., 2002).

Organic Synthesis

Tert-butyl carbamate derivatives play a significant role in organic synthesis. For instance, their use in the Curtius rearrangement process has been explored for synthesizing Boc-protected amines, which are crucial intermediates in various chemical syntheses (Lebel & Leogane, 2005).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It’s known that the compound is involved in the synthetic strategy for carbamate formation from co2 and amines. This process can be mediated by superbases, which facilitate the transfer of the carboxylate group to various substrates.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These suggest that the compound may interact with multiple biochemical pathways.

Result of Action

It’s known that indole derivatives show various biologically vital properties . Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-12-6-7(10)13-14/h6H,4-5H2,1-3H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWLMNMVENFSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1N=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375271-21-7 |

Source

|

| Record name | tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

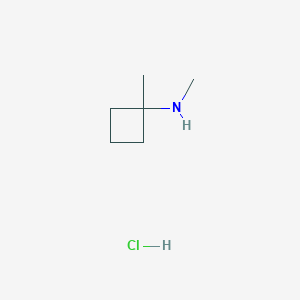

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)

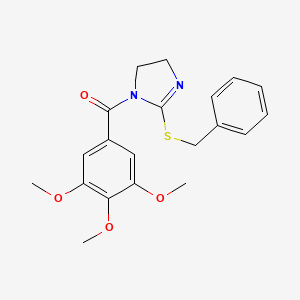

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)

![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)

![N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2770904.png)

![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)

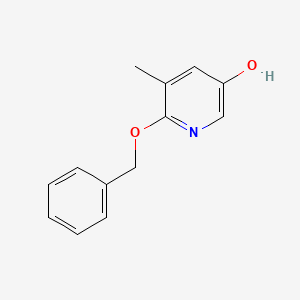

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)